Cas no 50837-18-8 (2-(4-bromophenyl)sulfanyl-N'-hydroxyethanimidamide)
2-(4-bromophenyl)sulfanyl-N'-hydroxyethanimidamide Chemical and Physical Properties
Names and Identifiers
-
- Ethanimidamide, 2-[(4-bromophenyl)thio]-N-hydroxy-
- 2-(4-bromophenyl)sulfanyl-N'-hydroxyethanimidamide
- CS-0306637
- 2-[(4-BROMOPHENYL)SULFANYL]-N'-HYDROXYETHANIMIDAMIDE
- 2-((4-Bromophenyl)thio)-n'-hydroxyacetimidamide
- AKOS000128933
- 50837-18-8
- EN300-1291096
-
- Inchi: 1S/C8H9BrN2OS/c9-6-1-3-7(4-2-6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)
- InChI Key: JPKBJWCEMMZOGR-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)SC/C(=N/O)/N
Computed Properties
- Exact Mass: 259.96197
- Monoisotopic Mass: 259.962
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: 2.3
- Topological Polar Surface Area: 83.9Ų
Experimental Properties
- PSA: 56.11
2-(4-bromophenyl)sulfanyl-N'-hydroxyethanimidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1291096-50mg |
2-[(4-bromophenyl)sulfanyl]-N'-hydroxyethanimidamide |
50837-18-8 | 50mg |
$468.0 | 2023-09-30 | ||
| Enamine | EN300-1291096-100mg |
2-[(4-bromophenyl)sulfanyl]-N'-hydroxyethanimidamide |
50837-18-8 | 100mg |
$490.0 | 2023-09-30 | ||
| Enamine | EN300-1291096-250mg |
2-[(4-bromophenyl)sulfanyl]-N'-hydroxyethanimidamide |
50837-18-8 | 250mg |
$513.0 | 2023-09-30 | ||
| Enamine | EN300-1291096-500mg |
2-[(4-bromophenyl)sulfanyl]-N'-hydroxyethanimidamide |
50837-18-8 | 500mg |
$535.0 | 2023-09-30 | ||
| Enamine | EN300-1291096-1000mg |
2-[(4-bromophenyl)sulfanyl]-N'-hydroxyethanimidamide |
50837-18-8 | 1000mg |
$557.0 | 2023-09-30 | ||
| Enamine | EN300-1291096-2500mg |
2-[(4-bromophenyl)sulfanyl]-N'-hydroxyethanimidamide |
50837-18-8 | 2500mg |
$1089.0 | 2023-09-30 | ||
| Enamine | EN300-1291096-5000mg |
2-[(4-bromophenyl)sulfanyl]-N'-hydroxyethanimidamide |
50837-18-8 | 5000mg |
$1614.0 | 2023-09-30 | ||
| Enamine | EN300-1291096-10000mg |
2-[(4-bromophenyl)sulfanyl]-N'-hydroxyethanimidamide |
50837-18-8 | 10000mg |
$2393.0 | 2023-09-30 | ||
| Enamine | EN300-1291096-1.0g |
2-[(4-bromophenyl)sulfanyl]-N'-hydroxyethanimidamide |
50837-18-8 | 1g |
$0.0 | 2023-06-06 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1377307-50mg |
2-((4-Bromophenyl)thio)-n'-hydroxyacetimidamide |
50837-18-8 | 98% | 50mg |
¥16848.00 | 2024-05-11 |
2-(4-bromophenyl)sulfanyl-N'-hydroxyethanimidamide Related Literature
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 2-(4-bromophenyl)sulfanyl-N'-hydroxyethanimidamide
Introduction to 2-(4-bromophenyl)sulfanyl-N'-hydroxyethanimidamide (CAS No. 50837-18-8)
2-(4-bromophenyl)sulfanyl-N'-hydroxyethanimidamide, identified by its CAS number 50837-18-8, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug development and medicinal chemistry. The structural features of this molecule, particularly the presence of a 4-bromophenylsulfanyl group and a N'-hydroxyethanimidamide moiety, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and biological evaluations.
The 4-bromophenylsulfanyl group is a key feature that imparts specific electronic and steric properties to the molecule. This group is often utilized in medicinal chemistry due to its ability to participate in various chemical reactions, including cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. The bromine atom, in particular, serves as a versatile handle for further functionalization, allowing chemists to introduce additional substituents or modify existing ones with precision.
The N'-hydroxyethanimidamide moiety is another critical component of this compound. This functional group is known for its role in forming hydrogen bonds and its ability to interact with biological targets in a specific manner. In drug design, such groups are often incorporated to enhance binding affinity and selectivity towards therapeutic targets. The hydroxyl group within this moiety can also participate in various chemical transformations, providing opportunities for the development of derivatives with tailored properties.
In recent years, there has been growing interest in the development of novel sulfonamide derivatives due to their broad spectrum of biological activities. Sulfonamides are known for their antimicrobial, anti-inflammatory, and anticancer properties, among others. The compound 2-(4-bromophenyl)sulfanyl-N'-hydroxyethanimidamide fits into this category and has been the subject of several studies aimed at exploring its potential pharmacological effects.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. The combination of the 4-bromophenylsulfanyl group and the N'-hydroxyethanimidamide moiety creates a versatile scaffold that can be modified to target various disease mechanisms. Researchers have been particularly interested in its potential applications in oncology, where sulfonamide derivatives have shown promise as inhibitors of key enzymes involved in cancer cell proliferation.
The synthesis of 2-(4-bromophenyl)sulfanyl-N'-hydroxyethanimidamide involves several key steps that highlight the ingenuity of modern synthetic chemistry. The introduction of the 4-bromophenylsulfanyl group typically requires bromination reactions, which can be performed under controlled conditions to ensure high selectivity and yield. The subsequent formation of the N'-hydroxyethanimidamide moiety often involves condensation reactions or other methods that form amide bonds while incorporating the hydroxyl group at the appropriate position.
The chemical properties of this compound also make it an attractive candidate for computational studies. Molecular modeling techniques can be employed to understand how the molecule interacts with biological targets at the atomic level. These studies can provide valuable insights into the binding mechanism and help guide the design of more effective derivatives. Additionally, computational methods can be used to predict the metabolic stability and pharmacokinetic properties of the compound, which are crucial factors in drug development.
In terms of biological evaluation, 2-(4-bromophenyl)sulfanyl-N'-hydroxyethanimidamide has been tested in various assays to assess its activity against different biological targets. Preliminary results suggest that it exhibits promising activity against certain enzymes and receptors involved in cancer progression. These findings have prompted further research into optimizing its structure and improving its pharmacological profile.
The development of new drugs is a complex process that involves multiple stages, from initial discovery to clinical trials. 2-(4-bromophenyl)sulfanyl-N'-hydroxyethanimidamide represents an early stage in this process but holds significant potential as a lead compound. Future studies will focus on refining its chemical structure, enhancing its biological activity, and evaluating its safety and efficacy in preclinical models.
The impact of such compounds on drug development cannot be overstated. Each new molecule brings with it opportunities for innovation and improvement in therapeutic strategies. The unique combination of structural features in 2-(4-bromophenyl)sulfanyl-N'-hydroxyethanimidamide makes it a valuable asset in the pharmaceutical chemist's toolkit. As research continues, we can expect to see more derivatives being developed that will address unmet medical needs and improve patient outcomes.
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